Guanidine thiocyanate

Catalog No.
S602118
CAS No.
593-84-0
M.F
C2H6N4S
M. Wt
118.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guanidine thiocyanate

CAS Number

593-84-0

Product Name

Guanidine thiocyanate

IUPAC Name

guanidine;thiocyanic acid

Molecular Formula

C2H6N4S

Molecular Weight

118.16 g/mol

InChI

InChI=1S/CH5N3.CHNS/c2-1(3)4;2-1-3/h(H5,2,3,4);3H

InChI Key

ZJYYHGLJYGJLLN-UHFFFAOYSA-N

SMILES

C(#N)S.C(=N)(N)N

Synonyms

guanidine thiocyanate, guanidinium thiocyanate, GuSCN

Canonical SMILES

C(#N)S.C(=N)(N)N
Origin and Significance

GTC is a synthetic compound not found naturally. Its significance lies in its unique properties that make it a powerful tool for isolating and purifying nucleic acids (DNA and RNA) from cells and tissues [].


Molecular Structure Analysis

The structure of GTC consists of a guanidinium cation (CH6N3+) linked to a thiocyanate anion (SCN-). The guanidinium cation has a planar structure with three terminal amine groups arranged around a central carbon atom. The thiocyanate anion is linear with a carbon, nitrogen, and sulfur atom bonded in sequence [].

Key Features:

  • The positive charge on the guanidinium cation is delocalized across the molecule, making it highly water-soluble and able to interact with negatively charged biomolecules like nucleic acids [].
  • The thiocyanate anion contributes to the chaotropic properties of GTC, which disrupt non-covalent interactions that hold biomolecules together [].

Chemical Reactions Analysis

Synthesis

GTC is typically synthesized by the reaction of guanidine carbonate with ammonium thiocyanate [].

Balanced Chemical Equation:

NH2C(=NH)NH2 • CO3²⁻ + NH4SCN → CH6N4S + CO2 + H2O + NH3

Decomposition

GTC can decompose at high temperatures, releasing toxic gases like ammonia and hydrogen sulfide [].

Other Relevant Reactions:

  • GTC interacts with proteins, causing them to unfold and denature []. This property is useful for separating proteins from nucleic acids during purification.
  • GTC inhibits the activity of RNases and DNases, enzymes that degrade RNA and DNA, respectively []. This is crucial for preserving nucleic acids during extraction.

Physical and Chemical Properties

  • Appearance: White, crystalline powder [].
  • Molecular Weight: 118.16 g/mol [].
  • Melting Point: 118-121°C [].
  • Boiling Point: Decomposes at high temperatures [].
  • Solubility: Highly soluble in water [].
  • Stability: Stable at room temperature, but decomposes at high temperatures [].
Nucleic Acid Isolation

GTC works through a combination of mechanisms to facilitate nucleic acid isolation:

  • Cell Lysis: GTC disrupts cell membranes due to its chaotropic properties, releasing cellular contents including nucleic acids [].
  • Protein Denaturation: GTC unfolds proteins, preventing them from binding to and co-purifying with nucleic acids [].
  • RNase/DNase Inhibition: GTC inactivates RNases and DNases, protecting RNA and DNA from degradation during extraction [].

Overall, GTC creates a favorable environment for isolating intact and pure nucleic acids.

GTC is a harmful substance and should be handled with caution. Here are some key safety points:

  • Toxicity: GTC is irritating to the skin, eyes, and respiratory system. It can also be harmful if ingested [].
  • Flammability: GTC is not flammable but can decompose at high temperatures, releasing toxic fumes [].
  • Reactivity: GTC can react with strong acids and bases [].

RNA Isolation and Purification

One of the most prominent applications of GTC is in isolating and purifying RNA, a crucial molecule involved in protein synthesis and gene expression. GTC plays a vital role in this process due to its unique properties:

  • Inactivation of RNases: RNases are enzymes that degrade RNA. GTC effectively inactivates RNases, preventing RNA degradation during the isolation process, ensuring high-quality RNA samples .
  • Disruption of Cell Walls and Membranes: GTC disrupts cell walls and membranes, allowing access to the intracellular RNA .
  • Solubilization of Cellular Components: GTC helps solubilize various cellular components, facilitating the separation of RNA from other cellular substances .

Protein Solubilization and Denaturation

GTC also plays a significant role in protein research due to its ability to:

  • Solubilize Insoluble Proteins: GTC disrupts protein-protein interactions and unfolds proteins, making them soluble in aqueous solutions. This allows researchers to study previously inaccessible proteins .
  • Denature Proteins: GTC disrupts the protein structure by breaking hydrogen bonds and ionic interactions. This denaturation process is crucial for various applications, such as studying protein-protein interactions and protein folding mechanisms .

These properties make GTC a valuable tool for protein research, enabling researchers to work with a wider range of proteins and investigate their structure and function in detail.

Other Applications

Beyond RNA and protein research, GTC has various other applications in scientific research, including:

  • Inactivation of Viruses: GTC, in combination with ethanol, can effectively inactivate various viruses, including poliovirus, making it an essential component in sample collection and storage for viral research and diagnostics .
  • Study of Cell Signaling and Function: GTC can be used to study cell signaling pathways and cellular function by disrupting specific protein interactions or modifying cellular environments .

GHS Hazard Statements

Aggregated GHS information provided by 272 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 272 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 271 of 272 companies with hazard statement code(s):;
H302+H312+H332 (26.57%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (97.79%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (96.68%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (29.89%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (13.28%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (97.05%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (94.83%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Disinfectants

Pictograms

Irritant

Corrosive;Irritant

Other CAS

593-84-0

Wikipedia

Guanidinium thiocyanate

General Manufacturing Information

Wholesale and retail trade
Thiocyanic acid, compd. with guanidine (1:1): ACTIVE

Dates

Modify: 2023-09-14
Roberts, P. L. /Virus Inactivation by Protein Denaturants Used in Affinity Chromatography./ Biologicals: Journal of the International Association of Biological Standardization 35.4 (2007): 343-47. Ncbi.gov. 24 May 2007. Web. 12 Sept. 2012.

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